The compound 5-Chloro-4-hydrazinylpyrimidine, while not directly studied in the provided papers, is related to a class of compounds that have shown significant biological activity. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biologically active molecules. The papers provided discuss various pyrimidine analogs and their potential applications in the treatment of diseases such as hypertension and infections caused by mycobacteria, as well as their role in modulating immune responses123.
5-Chloro-4-hydrazinylpyrimidine can be derived from the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate. This classification places it within the broader category of hydrazinyl derivatives, which are known for their diverse biological activities. The compound is often utilized in the development of drugs targeting various diseases, including cancer and infectious diseases.
The synthesis of 5-chloro-4-hydrazinylpyrimidine typically involves the following steps:
For larger-scale production, continuous flow reactors may be employed to optimize yields and ensure safety during synthesis. Parameters such as temperature, pressure, and flow rates are carefully controlled to enhance efficiency.
5-Chloro-4-hydrazinylpyrimidine has a molecular formula of CHClN and a molecular weight of approximately 146.57 g/mol.
The structure can be confirmed using various spectroscopic techniques:
5-Chloro-4-hydrazinylpyrimidine can undergo several chemical reactions:
The mechanism of action for 5-chloro-4-hydrazinylpyrimidine primarily involves its interaction with biological targets:
The compound's stability under varying pH conditions and its reactivity towards nucleophiles are critical for its application in medicinal chemistry.
5-Chloro-4-hydrazinylpyrimidine has several significant applications:
5-Chloro-4-hydrazinylpyrimidine is a halogenated diazine derivative with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol [1]. The compound features a six-membered aromatic pyrimidine ring substituted with:
This structure enables diverse reactivity, including:
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 144.56 g/mol | [1] |
Boiling Point | 268.6 ± 50.0 °C (predicted) | [3] |
Density | 1.45 ± 0.1 g/cm³ (predicted) | [3] |
pKa | 7.32 ± 0.70 (predicted) | [3] |
SMILES Notation | CC1=C(Cl)C(NN)=NC(C)=N1 | [5] |
The presence of both chlorine (electronegative) and hydrazine (nucleophilic) groups creates electronic asymmetry, facilitating interactions with biological targets such as enzymes and receptors [9]. Crystallographic studies confirm a planar pyrimidine ring with bond angles consistent with aromatic character [3].
Pyrimidine chemistry emerged in the late 19th century, with the parent compound first synthesized by Pinner in 1885 through condensation of urea derivatives [9]. 5-Chloro-4-hydrazinylpyrimidine represents an evolution in this field, developed as part of mid-20th century efforts to synthesize biologically active heterocycles. Key milestones include:
The compound’s discovery was driven by the broader investigation of pyrimidine nucleobase analogs (e.g., uracil, cytosine) for pharmaceutical applications. Its synthesis typically follows a two-step sequence:
5-Chloro-4-hydrazinylpyrimidine serves as a versatile scaffold in drug discovery due to its:
Table 2: Therapeutic Applications of Derived Compounds
Therapeutic Area | Derivative Structure | Biological Activity | Source |
---|---|---|---|
Antidiabetic Agents | GPR119 agonists | Glucose-dependent insulin release (IC₅₀ < 50 nM) | [4] |
Anticancer Agents | EGFR kinase inhibitors | Selective inhibition of mutant EGFRT790M | |
Antimicrobials | Hydrazone-coupled pyrimidines | Growth inhibition of S. aureus (MIC 0.07 μg/mL) | [2] [9] |
Antiparasitics | Pyrimido[5,4-d]pyrimidines | Anti-Trypanosoma brucei (IC₅₀ = 0.94 μM) | [8] |
Key medicinal applications include:
Structure-Activity Relationship studies confirm that:
This multifunctional scaffold continues enabling innovations in targeted therapies, particularly for oncology and infectious diseases [2] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2